molecular formula C8H15N B6218284 4,4-dimethyl-5-azaspiro[2.4]heptane CAS No. 2758000-54-1

4,4-dimethyl-5-azaspiro[2.4]heptane

Cat. No. B6218284
CAS RN: 2758000-54-1
M. Wt: 125.2
InChI Key:
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Description

4,4-Dimethyl-5-azaspiro[2.4]heptane (DMAH) is a cyclic, aliphatic, and non-aromatic compound which has been widely studied in the scientific community. It is an important building block in organic synthesis and is used in the production of a range of pharmaceuticals and other products. DMAH has been found to have a wide range of applications in both organic and medicinal chemistry, and its unique structure has been proposed to be responsible for its unique properties.

Scientific Research Applications

4,4-dimethyl-5-azaspiro[2.4]heptane has been found to have a wide range of applications in scientific research. It has been used as a starting material in the synthesis of a range of pharmaceuticals, including anti-cancer agents, antifungal agents, and anti-inflammatory agents. It has also been used in the synthesis of a range of other compounds, including dyes, pigments, and surfactants. In addition, 4,4-dimethyl-5-azaspiro[2.4]heptane has been used in the synthesis of a range of polymers, including polyurethanes, polyesters, and polyamides.

Mechanism of Action

The exact mechanism of action of 4,4-dimethyl-5-azaspiro[2.4]heptane is still not fully understood. However, it is believed that the unique structure of the molecule is responsible for its unique properties. It is believed that the presence of the methyl group on the nitrogen atom of the molecule is responsible for its ability to act as a Lewis acid, which can facilitate the formation of a range of organic compounds. In addition, the presence of the azaspiro ring is believed to be responsible for its ability to interact with a range of biological molecules, such as proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4-dimethyl-5-azaspiro[2.4]heptane are still not fully understood. However, it has been found to have a range of effects on a variety of biological systems. For example, it has been found to inhibit the growth of fungi, bacteria, and viruses, and to have anti-inflammatory and anti-cancer properties. In addition, it has been found to have an effect on the metabolism of proteins and carbohydrates, and to have an effect on the immune system.

Advantages and Limitations for Lab Experiments

The use of 4,4-dimethyl-5-azaspiro[2.4]heptane in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 4,4-dimethyl-5-azaspiro[2.4]heptane is that it is a relatively inexpensive compound, which makes it an attractive option for use in laboratory experiments. In addition, it is a highly reactive compound, which makes it useful for a range of organic synthesis reactions. However, it is also a highly toxic compound, which means that it should be handled with care and stored in a safe environment.

Future Directions

The future directions for research into 4,4-dimethyl-5-azaspiro[2.4]heptane are numerous. One potential area of research is to further investigate the biochemical and physiological effects of 4,4-dimethyl-5-azaspiro[2.4]heptane, in order to better understand its potential applications in medicine. In addition, further research could be conducted into the synthesis of 4,4-dimethyl-5-azaspiro[2.4]heptane, in order to develop more efficient and cost-effective methods of production. Finally, further research could be conducted into the potential applications of 4,4-dimethyl-5-azaspiro[2.4]heptane in other areas, such as materials science and nanotechnology.

Synthesis Methods

4,4-dimethyl-5-azaspiro[2.4]heptane can be synthesized by a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Stork-Zhao reaction. The Wittig reaction is the most commonly used method for the synthesis of 4,4-dimethyl-5-azaspiro[2.4]heptane and involves the reaction of a phosphonium salt with an aldehyde or ketone. The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonium salt with an alkyne, while the Stork-Zhao reaction involves the reaction of a phosphonium salt with an alkene.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,4-dimethyl-5-azaspiro[2.4]heptane can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "2,4-pentanedione", "ethyl acetoacetate", "ammonium acetate", "2-methyl-2-butene", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "magnesium sulfate", "diethyl ether", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2,4-pentanedione and ethyl acetoacetate in the presence of ammonium acetate to form 4,4-dimethyl-3,5-dioxoheptane.", "Step 2: Reduction of 4,4-dimethyl-3,5-dioxoheptane with sodium borohydride in the presence of acetic acid to form 4,4-dimethyl-3,5-dihydroxyheptane.", "Step 3: Conversion of 4,4-dimethyl-3,5-dihydroxyheptane to 4,4-dimethyl-5-chloroheptane through reaction with hydrochloric acid.", "Step 4: Reaction of 4,4-dimethyl-5-chloroheptane with sodium hydroxide to form 4,4-dimethyl-5-alkoxyheptane.", "Step 5: Cyclization of 4,4-dimethyl-5-alkoxyheptane with magnesium sulfate in diethyl ether to form 4,4-dimethyl-5-azaspiro[2.4]heptane.", "Step 6: Purification of 4,4-dimethyl-5-azaspiro[2.4]heptane through recrystallization from ethanol." ] }

CAS RN

2758000-54-1

Molecular Formula

C8H15N

Molecular Weight

125.2

Purity

95

Origin of Product

United States

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